2-(P-tolylsulfinyl)ethan-1-amine
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Overview
Description
2-(P-tolylsulfinyl)ethan-1-amine is an organic compound that features a sulfinyl group attached to a tolyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(P-tolylsulfinyl)ethan-1-amine typically involves the reaction of p-tolylsulfinyl chloride with ethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as heptane and requires careful temperature control .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(P-tolylsulfinyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amine derivatives .
Scientific Research Applications
2-(P-tolylsulfinyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-(P-tolylsulfinyl)ethan-1-amine involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(P-tolylsulfonyl)ethan-1-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(P-tolylthio)ethan-1-amine: Similar structure but with a thio group instead of a sulfinyl group.
Uniqueness
2-(P-tolylsulfinyl)ethan-1-amine is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfinylethanamine |
InChI |
InChI=1S/C9H13NOS/c1-8-2-4-9(5-3-8)12(11)7-6-10/h2-5H,6-7,10H2,1H3 |
InChI Key |
WNWWWTAJIGRYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCN |
Origin of Product |
United States |
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